molecular formula C24H20O2 B14323257 4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol CAS No. 111053-12-4

4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol

Cat. No.: B14323257
CAS No.: 111053-12-4
M. Wt: 340.4 g/mol
InChI Key: BKDNAFSPZHUMRZ-UHFFFAOYSA-N
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Description

4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol is a chemical compound with the molecular formula C26H22O2 It is known for its unique structure, which includes a naphthalene moiety linked to a diphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol typically involves the reaction of naphthalene derivatives with phenolic compounds under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where naphthalene is reacted with a phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of hydroxy derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of high-performance materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of 4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): A widely used industrial chemical with similar structural features but different applications and safety profiles.

    Bisphenol S (BPS): Another bisphenol derivative with applications in the production of plastics and resins.

    Bisphenol F (BPF): Used in the manufacture of epoxy resins and coatings.

Uniqueness

4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol is unique due to its naphthalene moiety, which imparts distinct chemical and physical properties compared to other bisphenol derivatives. This uniqueness makes it a valuable compound for specific applications where traditional bisphenols may not be suitable .

Properties

CAS No.

111053-12-4

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-1-naphthalen-2-ylethyl]phenol

InChI

InChI=1S/C24H20O2/c1-24(19-8-12-22(25)13-9-19,20-10-14-23(26)15-11-20)21-7-6-17-4-2-3-5-18(17)16-21/h2-16,25-26H,1H3

InChI Key

BKDNAFSPZHUMRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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